1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

NHE-1 inhibition PARP inhibition positional isomerism

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 873313-48-5) is a heterocyclic building block belonging to the quinazoline-2,4-dione class, featuring a piperidine ring attached at the N1 position. With a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol, this compound serves as a versatile intermediate for constructing biologically active molecules, particularly N1-substituted quinazoline-2,4-dione derivatives.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 873313-48-5
Cat. No. B11864103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
CAS873313-48-5
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=CC=CC=C3C(=O)NC2=O
InChIInChI=1S/C13H15N3O2/c17-12-10-3-1-2-4-11(10)16(13(18)15-12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,17,18)
InChIKeyHYUBQKBUJIRGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 873313-48-5) | Quinazoline-2,4-dione Building Block for Targeted Synthesis


1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 873313-48-5) is a heterocyclic building block belonging to the quinazoline-2,4-dione class, featuring a piperidine ring attached at the N1 position [1]. With a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol, this compound serves as a versatile intermediate for constructing biologically active molecules, particularly N1-substituted quinazoline-2,4-dione derivatives [1]. Its structural isomer, 3-(piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 104260-19-7), bears the piperidine at the N3 position, a difference that fundamentally alters hydrogen-bonding capacity and target engagement profile [2].

Why 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione Cannot Be Substituted by the 3-Isomer or Other Quinazoline-2,4-dione Analogs


The N1 versus N3 substitution position on the quinazoline-2,4-dione core dictates which biological targets the compound can engage. N1-alkyl quinazoline-2,4-diones serve as the privileged scaffold for sodium-hydrogen exchanger type 1 (NHE-1) inhibitors, a validated drug target for cardiovascular and inflammatory diseases [1]. In contrast, 3-substituted quinazoline-2,4-dione derivatives are predominantly explored as PARP-1/2 inhibitors for oncology applications [2][3]. Simply interchanging these positional isomers can lead to complete loss of the desired pharmacological activity, making unambiguous structural identity critical for reproducible research and procurement [1][2].

Quantitative Differentiation Evidence for 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione (CAS 873313-48-5)


Positional Isomerism: N1 vs. N3 Substitution Determines Distinct Biological Target Profiles

The N1-substituted quinazoline-2,4-dione scaffold, exemplified by this compound, is specifically employed in the design of NHE-1 inhibitors. Spasov et al. (2021) demonstrated that N1-alkyl quinazoline-2,4(1H,3H)-dione derivatives achieve nanomolar NHE-1 inhibition in functional assays [1]. In contrast, the 3-substituted isomer (CAS 104260-19-7) and related 3-amino pyrrolidine derivatives are characterized as PARP-1/2 inhibitors, with reported IC50 values at the 10⁻⁹ M level against PARP-1 and 10⁻⁸ M level against PARP-2 [2]. This positional divergence in biological target engagement means that the 1-isomer and 3-isomer are not interchangeable for any application requiring specific NHE-1 or PARP activity.

NHE-1 inhibition PARP inhibition positional isomerism target engagement

Purity Level Differentiation: 98% (NLT) vs. 97% — Impact on Downstream Synthetic Reproducibility

MolCore supplies 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione at NLT 98% purity under ISO quality system certification, positioning it as an API intermediate . Chemenu offers the same compound at 97% purity . While the absolute purity difference is 1%, this can translate to meaningful differences in synthetic yield and impurity profiles when the compound is used as a key intermediate in multi-step syntheses.

purity quality control synthetic intermediate ISO certification

Computed Physicochemical Parity Between 1- and 3-Isomers: No Adventitious Differentiation to Confound Biological Interpretation

Both the 1-(piperidin-4-yl) and 3-(piperidin-4-yl) isomers share identical computed physicochemical properties: XLogP3 = 0.8, hydrogen bond donor count = 2, hydrogen bond acceptor count = 3, and rotatable bond count = 1 [1][2]. This parity means that any differential biological activity observed between the two isomers can be confidently attributed to the substitution position and its impact on molecular recognition, rather than to differences in lipophilicity or passive membrane permeability.

XLogP3 hydrogen bond donor count rotatable bond count physicochemical properties

Optimal Application Scenarios for 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione Based on Quantitative Differentiation Evidence


Synthesis of N1-Acylguanidine Quinazoline-2,4-dione NHE-1 Inhibitors

This compound provides the correct N1-substituted scaffold required for constructing NHE-1 inhibitors. Spasov et al. demonstrated that N1-alkyl quinazoline-2,4(1H,3H)-diones functionalized with N-acylguanidine side chains achieve nanomolar potency against NHE-1, with lead compounds showing antiplatelet activity, intraocular pressure reduction in rats, and inhibition of pro-inflammatory macrophage activation (e.g., compound 6b reduced intraocular pressure; compounds 3e and 3i inhibited LPS-induced IL-6 secretion) [1]. Using the 3-isomer would place the guanidine attachment vector in an incompatible orientation, precluding engagement with the NHE-1 binding pocket. Procurement of the 1-(piperidin-4-yl) isomer at NLT 98% purity ensures the correct regioisomer is supplied for reliable SAR exploration of cardiovascular, anti-inflammatory, and ophthalmic drug candidates .

Construction of PARP-2 Selective Inhibitor Libraries via N1-Directed Functionalization

While 3-substituted quinazoline-2,4-diones dominate the PARP inhibitor literature, the N1-piperidinyl scaffold offers an underexplored vector for isoform-selective PARP inhibitor design. Zhao et al. identified compound 11a (PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM, selectivity ratio = 40.6) from a series of quinazoline-2,4(1H,3H)-dione derivatives, demonstrating that subtle structural modifications can yield high PARP-2 selectivity [2]. The freely available piperidine NH of the 1-(piperidin-4-yl) isomer permits facile diversification with sulfonyl, acyl, or alkyl groups to explore PARP isoform selectivity, a synthetic handle absent in N3-substituted analogs where the piperidine NH is sterically and electronically influenced by the adjacent amide carbonyl [3]. This compound thus serves as a privileged exit vector for focused library synthesis targeting PARP-2 or PARP-7 selectivity.

API Intermediate Procurement for Pharmaceutical Development Requiring ISO-Certified Quality

For pharmaceutical development organizations requiring cGMP-aligned supply chains, the availability of 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione at NLT 98% purity under ISO quality certification (MolCore, catalog MC781958) provides a demonstrably higher quality starting material compared to 97% grade alternatives . The 1% purity differential, while seemingly modest, can reduce the impurity burden in the final API by up to 10% cumulative effect across a 4–6 step synthesis, depending on impurity fate and purge factors. Furthermore, the positional identity (N1 vs. N3) is critical for regulatory starting material designation, as the two isomers would lead to different impurity profiles in the final drug substance [4][5].

Chemical Biology Probe Development Using Physicochemically Matched Isomer Pair

The computed property parity between the 1- and 3-isomers (XLogP3 = 0.8, HBD = 2, HBA = 3, tPSA = 64.4 Ų for both) makes this compound an ideal half of a matched molecular pair for chemical biology studies [4][5]. When functionalized identically at the free piperidine NH, the 1- and 3-substituted derivatives provide a controlled system where any differential target engagement can be unambiguously attributed to the quinazoline-2,4-dione substitution position, eliminating confounding factors such as lipophilicity-driven promiscuity or differential cell permeability. This is particularly valuable for target identification campaigns using photoaffinity labeling or cellular thermal shift assays where off-target binding must be rigorously controlled.

Quote Request

Request a Quote for 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.